molecular formula C30H25N3O4S B11629826 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B11629826
M. Wt: 523.6 g/mol
InChI Key: SLMLZPVQKXURND-UHFFFAOYSA-N
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Description

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a complex organic compound belonging to the class of thienopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce new functional groups onto the thienopyridine ring .

Scientific Research Applications

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and the resulting biological activities.

Properties

Molecular Formula

C30H25N3O4S

Molecular Weight

523.6 g/mol

IUPAC Name

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C30H25N3O4S/c1-17-23(29(35)33-20-12-8-5-9-13-20)24(19-14-15-21(36-2)22(16-19)37-3)25-26(31)28(38-30(25)32-17)27(34)18-10-6-4-7-11-18/h4-16H,31H2,1-3H3,(H,33,35)

InChI Key

SLMLZPVQKXURND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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